molecular formula C28H22F2N2O4 B11693961 N,N'-[5-(4-ethoxyphenoxy)benzene-1,3-diyl]bis(2-fluorobenzamide)

N,N'-[5-(4-ethoxyphenoxy)benzene-1,3-diyl]bis(2-fluorobenzamide)

Cat. No.: B11693961
M. Wt: 488.5 g/mol
InChI Key: ZWSYNJGUSKPSQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-ETHOXYPHENOXY)-5-(2-FLUOROBENZAMIDO)PHENYL]-2-FLUOROBENZAMIDE typically involves multiple steps, including the formation of intermediate compounds through reactions such as Suzuki–Miyaura coupling . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-ETHOXYPHENOXY)-5-(2-FLUOROBENZAMIDO)PHENYL]-2-FLUOROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The opposite of oxidation, involving the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium in the case of Suzuki–Miyaura coupling .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(4-ETHOXYPHENOXY)-5-(2-FLUOROBENZAMIDO)PHENYL]-2-FLUOROBENZAMIDE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-ETHOXYPHENOXY)-5-(2-FLUOROBENZAMIDO)PHENYL]-2-FLUOROBENZAMIDE stands out due to its unique combination of ethoxyphenoxy and fluorobenzamido groups.

Properties

Molecular Formula

C28H22F2N2O4

Molecular Weight

488.5 g/mol

IUPAC Name

N-[3-(4-ethoxyphenoxy)-5-[(2-fluorobenzoyl)amino]phenyl]-2-fluorobenzamide

InChI

InChI=1S/C28H22F2N2O4/c1-2-35-20-11-13-21(14-12-20)36-22-16-18(31-27(33)23-7-3-5-9-25(23)29)15-19(17-22)32-28(34)24-8-4-6-10-26(24)30/h3-17H,2H2,1H3,(H,31,33)(H,32,34)

InChI Key

ZWSYNJGUSKPSQP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)OC2=CC(=CC(=C2)NC(=O)C3=CC=CC=C3F)NC(=O)C4=CC=CC=C4F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.